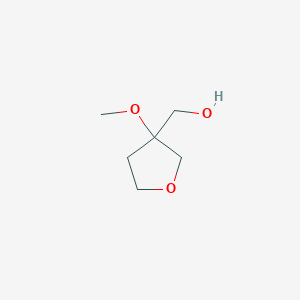

(3-Methoxyoxolan-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyoxolan-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-6(4-7)2-3-9-5-6/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAGRGVREBRYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781054-53-2 | |

| Record name | (3-methoxyoxolan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxyoxolan 3 Yl Methanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (3-Methoxyoxolan-3-yl)methanol reveals several logical disconnections to arrive at simpler, more readily available starting materials. The primary disconnections focus on the formation of the oxolane ring and the introduction of the key functional groups at the C3 position.

Key Disconnections:

C-O Bond of the Methoxy (B1213986) Group: A primary retrosynthetic step involves the disconnection of the ether linkage of the methoxy group. This suggests a precursor such as a tertiary alcohol, which could be methylated.

C-C Bond of the Hydroxymethyl Group: Another key disconnection is the carbon-carbon bond between the C3 of the oxolane ring and the hydroxymethyl group. This points towards a precursor like a 3-keto-tetrahydrofuran derivative, which could undergo a nucleophilic addition of a hydroxymethyl anion equivalent.

Oxolane Ring C-O Bonds: The formation of the tetrahydrofuran (B95107) ring itself is a major strategic consideration. Disconnecting one of the C-O bonds of the oxolane ring leads to an acyclic precursor, such as a substituted 1,4-diol, which can undergo intramolecular cyclization.

These disconnections lead to several potential synthetic precursors, including but not limited to:

3-Oxotetrahydrofuran

Substituted 1,4-diols

γ-Butyrolactone derivatives

Epoxide precursors

Reported Synthetic Pathways and Mechanistic Considerations

While specific literature detailing the synthesis of this compound is not abundant, several established methodologies for the synthesis of substituted tetrahydrofurans can be applied. These strategies can be categorized based on the key bond formations outlined in the retrosynthetic analysis.

Strategies Involving Oxolane Ring Formation

The construction of the tetrahydrofuran ring is a fundamental aspect of the synthesis. Several methods are available for this purpose:

Intramolecular Cyclization of Diols: A common and effective method for forming cyclic ethers is the acid-catalyzed dehydration of 1,4-diols. google.comunive.it For the synthesis of this compound, a potential precursor would be a 2-(methoxymethyl)-1,4-butanediol derivative. The reaction typically proceeds via protonation of one of the hydroxyl groups, followed by an intramolecular SN2 attack by the other hydroxyl group. The presence of a tertiary alcohol in the diol precursor can sometimes lead to elimination side reactions. unive.it

Oxidative Cyclization of Alkenyl Alcohols: Alkenyl alcohols can be converted into polysubstituted tetrahydrofurans through oxidative cyclization. rsc.orgresearchgate.netuwo.ca This often involves an epoxidation of the double bond followed by an in situ acid-catalyzed cyclization. rsc.org This approach offers a green alternative using oxidants like hydrogen peroxide. rsc.org

From Lactones: γ-Lactones can serve as precursors to tetrahydrofuran derivatives. For instance, reduction of a γ-lactone to the corresponding lactol, followed by further transformations, can lead to the desired substituted tetrahydrofuran.

Strategies Involving Methanol (B129727) Moiety Introduction

The introduction of the hydroxymethyl group at the C3 position is a critical step. Given the tertiary nature of this carbon, specific strategies are required:

Nucleophilic Addition to a Ketone: A plausible route involves the use of a 3-oxotetrahydrofuran precursor. lumenlearning.comlibretexts.org A nucleophilic hydroxymethylating agent, such as a (isopropoxydimethylsilyl)methyl Grignard reagent, could be added to the ketone. This would be followed by oxidative cleavage of the silicon-carbon bond to reveal the hydroxymethyl group.

From Carboxylic Acid Derivatives: A related approach could start with a methyl 4-oxotetrahydrofuran-3-carboxylate. lumenlearning.com The ester group could be reduced to the primary alcohol, potentially after the introduction of the methoxy group.

Strategies Involving Methoxy Group Introduction

The final key transformation is the introduction of the methoxy group to form the tertiary ether.

Methylation of a Tertiary Alcohol: A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. allen.inmasterorganicchemistry.com In this case, a precursor such as 3-(hydroxymethyl)oxolan-3-ol (B2747746) would be deprotonated with a strong base to form the alkoxide, which would then be treated with a methylating agent like methyl iodide. The steric hindrance of the tertiary alcohol can make this reaction challenging.

Acid-Catalyzed Addition of Methanol: If an appropriate unsaturated precursor is used, the methoxy group could be introduced via an acid-catalyzed addition of methanol.

Ring-Opening of an Epoxide: A hypothetical route could involve the ring-opening of a 3,3-disubstituted epoxide with methanol. Under acidic conditions, the nucleophilic attack would likely occur at the more substituted carbon, leading to the desired product. lumenlearning.comlibretexts.orglibretexts.orgbyjus.com

Chemo-, Regio-, and Stereoselective Approaches

Achieving the desired chemo-, regio-, and stereoselectivity is paramount in the synthesis of a molecule with multiple functional groups and a stereocenter like this compound.

Chemoselectivity: In a molecule with both a primary and a tertiary alcohol, selective protection and deprotection strategies would be crucial. For instance, a primary alcohol can be selectively protected, allowing for the methylation of the tertiary alcohol, followed by deprotection.

Regioselectivity: In reactions such as the ring-opening of an unsymmetrical epoxide, the regioselectivity of the nucleophilic attack (at the more or less substituted carbon) is critical and can be controlled by the reaction conditions (acidic vs. basic). lumenlearning.comlibretexts.orglibretexts.orgbyjus.com

Stereoselectivity: Since this compound possesses a chiral center at the C3 position, enantioselective synthesis is a key consideration. This could be achieved through several approaches:

Use of Chiral Starting Materials: Starting from a chiral precursor, such as an enantiomerically pure diol or epoxide, can transfer the stereochemistry to the final product.

Asymmetric Catalysis: The use of chiral catalysts in key steps, such as asymmetric epoxidation or dihydroxylation, can induce enantioselectivity.

Enzymatic Resolutions: Ketoreductases can be used for the enantio- and diastereoselective reduction of a racemic ketone precursor to a specific chiral alcohol. organic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing sustainable and environmentally friendly processes.

Advanced Reactivity and Transformation Chemistry of 3 Methoxyoxolan 3 Yl Methanol

Reactions at the Hydroxyl Functionality

The primary alcohol in (3-Methoxyoxolan-3-yl)methanol is a versatile handle for a variety of chemical modifications, including esterification, etherification, oxidation, and other functional group interconversions.

Esterification and Etherification Reactions

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation for modifying the molecule's properties or for installing protecting groups.

Esterification: The primary alcohol of this compound can be readily esterified through several standard protocols. Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) provides the corresponding esters in high yield. For instance, analogous hydroxyl groups on tetrahydrofuran (B95107) rings are efficiently acetylated using acetic anhydride (B1165640) and pyridine. nih.gov Alternatively, acid-catalyzed esterification with a carboxylic acid (Fischer esterification) can be employed, though this method requires forcing conditions that could potentially affect the acid-sensitive methoxy (B1213986) group and oxolane ring. A milder approach involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

| Reaction | Reagents & Conditions | Product Type | Reference Example |

| Acylation | Acyl Chloride, Pyridine or DMAP, CH₂Cl₂ | Ester | Acetylation of a similar furanoside with Ac₂O, Pyridine. nih.gov |

| Acylation | Carboxylic Acid, DCC, DMAP | Ester | Standard peptide coupling conditions. |

| Fischer Esterification | Carboxylic Acid, Strong Acid (e.g., H₂SO₄), Heat | Ester | General method for ester synthesis. |

Etherification: The synthesis of ethers from the hydroxyl group is typically accomplished via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. Subsequent reaction with a primary alkyl halide or sulfonate furnishes the ether. thieme-connect.de This method is highly efficient for introducing a variety of alkyl groups.

| Reaction | Reagents & Conditions | Product Type | Reference Example |

| Williamson Ether Synthesis | 1. NaH, THF 2. Alkyl Halide (R-X) | Alkyl Ether (R-O-CH₂-) | General method using alkoxides and alkyl halides. thieme-connect.degoogle.com |

Oxidation and Reduction Pathways

Oxidation: The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in aprotic solvents like dichloromethane, will terminate at the aldehyde stage. More powerful oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or sodium periodate, will typically oxidize the primary alcohol to the corresponding carboxylic acid. google.com Care must be taken as harsh oxidative conditions could potentially affect the tetrahydrofuran ring.

| Desired Product | Reagents & Conditions | General Outcome |

| Aldehyde | PCC or DMP, CH₂Cl₂ | Oxidation of primary alcohol to aldehyde. |

| Carboxylic Acid | KMnO₄, NaOH, H₂O, Heat | Oxidation of primary alcohol to carboxylic acid. |

| Carboxylic Acid | CrO₃, H₂SO₄, Acetone (Jones Reagent) | Oxidation of primary alcohol to carboxylic acid. |

Reduction: The primary hydroxyl group is in its most reduced state and cannot be further reduced. Reduction pathways would apply to derivatives of the alcohol, such as its corresponding aldehyde, carboxylic acid, or ester, which can be reduced back to the alcohol using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Functional Group Interconversions

Beyond ester and ether formation, the hydroxyl group is a key site for interconversion into other important functionalities. A common strategy is to convert the alcohol into a superior leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate), which can then be displaced by a wide range of nucleophiles in SN2 reactions. nih.gov This two-step sequence allows for the introduction of halides, azides, nitriles, and other groups. For example, treatment of a similar furanoside alcohol with tosyl chloride in pyridine effectively generates the tosylate, ready for subsequent displacement. researchgate.net

| Initial Reaction | Reagents & Conditions | Intermediate | Subsequent Reaction | Nucleophile (Nu⁻) | Final Product |

| Tosylation | TsCl, Pyridine | Tosylate | SN2 Displacement | Cl⁻, Br⁻, I⁻ | Halide |

| Mesylation | MsCl, Et₃N | Mesylate | SN2 Displacement | N₃⁻ | Azide |

| Tritylation | Trityl Chloride, Pyridine | Trityl Ether | Deprotection | H⁺ | Alcohol (Regenerated) |

Reactions Involving the Oxolane Ring System

While the tetrahydrofuran ring is generally more stable than smaller cyclic ethers like oxiranes or oxetanes, its reactivity can be harnessed, particularly under acidic conditions or through activation of the ether oxygen. libretexts.org

Ring-Opening Reactions

The oxolane ring can undergo cleavage when treated with strong acids, such as hydrogen halides (HI, HBr). masterorganicchemistry.com The reaction mechanism typically begins with the protonation of the cyclic ether oxygen, forming a good leaving group. A nucleophile, such as the conjugate base of the acid (e.g., I⁻), can then attack one of the α-carbons (C2 or C5), leading to ring-opening. In the case of this compound, the presence of the C3-methoxy group could influence the regioselectivity of the attack. An SN1-type mechanism involving a stabilized oxocarbenium ion intermediate might be possible under certain conditions, potentially leading to cleavage at the C2-O or C5-O bond. nih.govlibretexts.org Reductive ring-opening is another possibility, for instance, using strong reducing agents in the presence of Lewis acids, which could lead to the formation of a diol. google.com

| Reaction Type | Reagents & Conditions | Potential Products | Mechanistic Notes |

| Acid-Catalyzed Cleavage | HI or HBr, Heat | Halo-alcohol di-ether | Protonation of ether oxygen followed by SN2 attack. masterorganicchemistry.com |

| Lewis Acid-Mediated Opening | Lewis Acid (e.g., BF₃·OEt₂), Nucleophile | Substituted diol or ether | Formation of an oxonium ion complex, followed by nucleophilic attack. rsc.org |

Reactions at the Cyclic Ether Oxygen

The lone pairs on the cyclic ether oxygen atom make it a Lewis basic site. Its primary reaction is with strong Brønsted or Lewis acids to form an oxonium ion. This activation is the key first step in the ring-opening reactions described above. masterorganicchemistry.com

More advanced transformations can be initiated at the carbon adjacent to the ether oxygen (the anomeric position in related furanoside systems). In structures analogous to this compound, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or catalytic systems such as oxo-rhenium complexes can facilitate the formation of a transient oxocarbenium ion intermediate. researchgate.netacs.org This highly electrophilic species can then be trapped by a variety of soft nucleophiles, including allylsilanes, silyl (B83357) enol ethers, and electron-rich aromatic rings, to form new carbon-carbon bonds at the C2 or C5 position of the tetrahydrofuran ring. nih.govacs.org This type of reaction provides a powerful method for the stereoselective synthesis of highly substituted tetrahydrofurans. researchgate.netacs.org

| Reaction | Catalyst / Reagent | Nucleophile | Product Type | Reference Example |

| C-Glycosylation | Oxo-Re Complex / Cu(OTf)₂ | Allyltrimethylsilane | 2-Allyl-tetrahydrofuran derivative | Stereoselective allylation of a furanoside. acs.org |

| C-Glycosylation | TMSOTf | Silyl Enol Ether | 2-Acetonyl-tetrahydrofuran derivative | Trapping of an oxocarbenium ion with an enol ether. nih.gov |

| Friedel-Crafts Type | Lewis Acid | Anisole, Furan (B31954) | 2-Aryl-tetrahydrofuran derivative | Reaction of an oxocarbenium ion with electron-rich aromatics. researchgate.net |

Reactions Pertaining to the Methoxy Group

The methoxy group in this compound is a tertiary ether, which influences its reactivity, particularly in cleavage and derivatization reactions.

The cleavage of the methyl ether in this compound can be achieved under strong acidic conditions, typical for the cleavage of tertiary ethers. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction likely proceeds through an S\N1 mechanism due to the stability of the resulting tertiary carbocation at the C3 position of the oxolane ring. masterorganicchemistry.comwikipedia.org Protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), would be the initial step, followed by the departure of methanol (B129727) to form a tertiary oxonium ion intermediate. This intermediate is then attacked by the halide nucleophile.

Derivatization of the methoxy group itself is less common without cleavage. However, the hydroxyl group present in the molecule offers a primary site for various derivatization reactions. Standard procedures for the derivatization of tertiary alcohols can be applied, though the presence of the adjacent methoxy group and the cyclic ether might influence reaction kinetics. nih.govacs.org For instance, esterification or etherification of the primary alcohol can be carried out under appropriate conditions.

Table 1: Representative Methoxy Group Cleavage Reactions This table presents hypothetical reaction conditions based on established methods for tertiary ether cleavage.

| Reagent(s) | Solvent | Temperature | Expected Major Product(s) | Reaction Type |

| HI (excess) | Dichloromethane | Reflux | 3-Iodo-3-(iodomethyl)oxolane | S\N1 Cleavage & Substitution |

| HBr (excess) | Acetic Acid | 100 °C | 3-Bromo-3-(bromomethyl)oxolane | S\N1 Cleavage & Substitution |

| BBr₃ | Dichloromethane | -78 °C to rt | (3-Hydroxyoxolan-3-yl)methanol | Lewis Acid Cleavage |

Transition Metal-Catalyzed Reactions

The tetrahydrofuran ring system and the associated functional groups in this compound are potential sites for transition metal-catalyzed transformations. While specific studies on this molecule are not prevalent, reactions on substituted tetrahydrofurans provide insight into its potential reactivity. nih.govthieme-connect.com

Palladium-catalyzed cross-coupling reactions, for instance, have been used for the C-H arylation of tetrahydrofurans at the 3-position, often directed by a group at the C2 position. thieme-connect.com It is conceivable that the hydroxyl or methoxy group in this compound could direct a transition metal catalyst to functionalize an adjacent C-H bond. Rhodium-catalyzed C-H insertion reactions are also a possibility for forming new carbon-carbon bonds. nih.gov

Furthermore, transition metal-catalyzed C-O bond activation presents another potential reaction pathway. acs.org Nickel-catalyzed Kumada-Tamao-Corriu reactions have been shown to cleave C(sp³)–O bonds in activated systems. acs.org While challenging, the development of suitable catalytic systems could enable the selective activation and functionalization of the C-O bonds within the tetrahydrofuran ring or the methoxy group.

Table 2: Plausible Transition Metal-Catalyzed Reactions This table outlines hypothetical reactions based on known transformations of substituted tetrahydrofurans.

| Catalyst System | Reactant(s) | Solvent | Potential Product Type | Reaction Class |

| Pd(OAc)₂ / Ligand | Aryl Halide | Toluene | C-H Arylated Derivative | C-H Functionalization |

| [Rh₂(OAc)₄] | Diazo Compound | Dichloromethane | C-H Inserted Product | C-H Insertion |

| NiCl₂(dppf) / Grignard Reagent | Alkylmagnesium Bromide | Toluene | Ring-Opened or Substituted Product | C-O Bond Activation |

Radical Chemistry of this compound

The radical chemistry of this compound is expected to be influenced by both the tetrahydrofuran ring and the tertiary alcohol functionality. Tetrahydrofuran itself is known to undergo radical reactions, often involving hydrogen abstraction from the α-carbons to the ether oxygen.

In the case of this compound, radical initiators such as azobisisobutyronitrile (AIBN) could initiate a cascade of reactions. libretexts.orgpsu.edu Hydrogen atom abstraction from the C2 or C5 positions of the oxolane ring would generate a carbon-centered radical. This radical could then undergo various transformations, including reaction with oxygen to form peroxy radicals, or participate in intramolecular cyclizations if appropriate unsaturated tethers are present. diva-portal.org

The tertiary alcohol group can also be a precursor for radical generation. For example, treatment with lead tetraacetate can generate an oxygen radical, which can then undergo intramolecular hydrogen atom transfer to create a carbon-centered radical, leading to the formation of new cyclic structures. libretexts.org

Table 3: Potential Radical Reactions and Intermediates This table describes hypothetical radical reactions based on the known chemistry of tetrahydrofurans and tertiary alcohols.

| Initiator/Reagent | Reaction Condition | Key Radical Intermediate(s) | Potential Outcome(s) |

| AIBN / Heat | Inert Atmosphere | 2- or 5-oxolanyl radical | Hydrogen abstraction, dimerization |

| O₂ (Autoxidation) | Light/Heat | Peroxy and hydroperoxy radicals | Formation of hydroperoxides |

| Pb(OAc)₄ | Photolysis | Alkoxy radical, carbon-centered radical | Intramolecular cyclization |

Derivatization Strategies and Analogue Synthesis

Preparation of Functionalized Derivatives

The primary alcohol functionality of (3-Methoxyoxolan-3-yl)methanol is amenable to a wide range of chemical transformations, enabling the synthesis of a diverse array of functionalized derivatives. Standard organic reactions such as esterification and etherification can be readily applied to modify this hydroxyl group.

Esterification: The reaction of this compound with carboxylic acids or their activated derivatives leads to the formation of corresponding esters. smolecule.com This can be achieved through several established methods:

Fischer Esterification: Direct reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) in methanol (B129727), can yield the desired ester. aocs.org The equilibrium of this reaction is typically driven towards the product by removing water or using a large excess of the alcohol.

Reaction with Acyl Chlorides: A more reactive approach involves the use of acyl chlorides in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. This method is often faster and proceeds under milder conditions than Fischer esterification.

Reaction with Acid Anhydrides: Acid anhydrides can also be employed for esterification, often requiring warming to proceed at a reasonable rate. This reaction also generates a carboxylic acid byproduct.

Coupling Agent-Mediated Esterification: Reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate the esterification of carboxylic acids with alcohols under mild conditions. researchgate.net

Table 1: Representative Esterification Reactions of Alcohols

| Esterification Method | Reagents and Conditions | Product Type | Reference |

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Alkyl Ester | aocs.org |

| Acyl Chloride Method | Acyl Chloride, Pyridine, Room Temp. | Alkyl Ester | masterorganicchemistry.com |

| Acid Anhydride (B1165640) Method | Acid Anhydride, Heat | Alkyl Ester | masterorganicchemistry.com |

| DMTMM Coupling | Carboxylic Acid, DMTMM, N-methylmorpholine, Alcohol | Alkyl Ester | researchgate.net |

Etherification: The synthesis of ether derivatives from this compound can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. organic-chemistry.org

Williamson Ether Synthesis: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether. organic-chemistry.org Reductive etherification, using a catalyst like Yb(OTf)₃ and a reducing agent, presents an alternative one-pot method for forming ethers from aldehydes or ketones and alcohols. researchgate.net

Table 2: General Etherification Reactions of Alcohols

| Etherification Method | Reagents and Conditions | Product Type | Reference |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide | Alkyl Ether | organic-chemistry.org |

| Reductive Etherification | Aldehyde/Ketone, Yb(OTf)₃, Triethylsilane | Alkyl Ether | researchgate.net |

Synthesis of Chiral Analogues

The carbon atom at the 3-position of the oxolane ring in this compound is a stereocenter. The development of synthetic routes to enantiomerically pure or enriched analogues is of significant interest for applications where specific stereochemistry is crucial. Recent synthetic approaches to derivatives of this compound often utilize stereoselective methods. smolecule.com

Strategies for achieving chiral synthesis can be broadly categorized:

Use of Chiral Starting Materials: A common approach is to start from a chiral precursor that already contains the desired stereochemistry. For instance, the selective dehydration of biomass-derived pentoses, such as L-arabinose, can lead to the formation of functionalized chiral tetrahydrofurans, which could serve as precursors to chiral analogues of this compound. nih.gov

Asymmetric Synthesis: The creation of the chiral center can be achieved through an asymmetric reaction. This could involve, for example, an enantioselective catalytic reaction that establishes the stereochemistry at the C3 position of the tetrahydrofuran (B95107) ring. While specific examples for this exact molecule are not readily available, general strategies for the enantioselective synthesis of substituted tetrahydrofurans are well-documented and could be adapted. organic-chemistry.org

Chiral Resolution: A racemic mixture of this compound or a derivative can be separated into its constituent enantiomers through chiral resolution techniques. This can involve the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.

The synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin (B1672199) imines showcases a powerful strategy for creating stereocenters adjacent to a quaternary carbon, a structural motif relevant to chiral analogues of the title compound. beilstein-journals.org Similarly, stereoselective syntheses of other complex molecules often rely on the addition of nucleophiles to chiral imines or the use of chiral catalysts to control the stereochemical outcome. nih.gov

Oligomerization and Polymerization Potential

The tetrahydrofuran ring in this compound suggests its potential as a monomer for ring-opening polymerization (ROP). ROP of cyclic ethers is a well-established method for the synthesis of polyethers. The presence of the methoxy (B1213986) and hydroxymethyl substituents at the C3 position would be expected to influence the polymerization behavior and the properties of the resulting polymer.

Ring-Opening Polymerization (ROP): Cationic ROP is a common method for the polymerization of tetrahydrofuran and its derivatives. The polymerization is typically initiated by strong acids or other cationic initiators. The strain of the five-membered ring, although less than that of smaller rings like oxiranes and oxetanes, can still provide a driving force for polymerization.

While specific studies on the polymerization of this compound are not widely reported, the polymerization of other substituted oxolanes provides insight into its potential. For instance, the ROP of O-carboxyanhydrides, which are 1,3-dioxolane-2,4-diones, is a known method for producing poly(α-hydroxy acids). frontiersin.orgnih.gov The study of niobium and tantalum ethoxides as catalysts for the ROP of cyclic esters like rac-lactide and ε-caprolactone also highlights the ongoing research into new catalytic systems for such polymerizations. acs.org

The functional groups on the resulting polymer, namely the pendant methoxy and hydroxymethyl groups, would offer sites for further modification, leading to functionalized polyethers. The synthesis of functionalized oligomers is a significant area of polymer chemistry, with applications in creating block copolymers and other advanced materials. vt.edu

It is also conceivable that under certain conditions, controlled oligomerization could be achieved, leading to the formation of dimers, trimers, and other low molecular weight oligomers. The oxidative depolymerization of lignin, for example, can yield functionalized low-molecular-weight oligomers. mdpi.com

Applications of 3 Methoxyoxolan 3 Yl Methanol in Complex Molecule Synthesis

Use as a Chiral Building Block

The core structure of (3-Methoxyoxolan-3-yl)methanol, the tetrahydrofuran (B95107) ring, is a key heterocyclic scaffold in many natural and biologically significant compounds. acs.org The synthesis of such structures in an enantiomerically pure form is a primary focus of modern organic synthesis. Chiral building blocks are essential for this purpose, as they introduce defined stereocenters that are crucial for the biological activity of the target molecules. enamine.net

Various strategies have been developed for the asymmetric synthesis of chiral tetrahydrofurans, including:

Catalytic asymmetric [3+2] cycloadditions. acs.org

Cyclization of chiral alcohols. indiana.edu

Iodoetherification of chiral homoallylic alcohols. indiana.edu

Enzymatic resolutions. researchgate.net

While direct studies detailing the resolution or asymmetric synthesis of this compound are not extensively documented in readily available literature, its structural class is a prime target for such methodologies. For instance, a general and efficient pathway to novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives has been developed starting from enantiomeric lactone acids, achieving the target molecules in two steps. researchgate.net This highlights the established interest and viability of creating chiral tetrahydrofuran-based building blocks. The availability of optically pure this compound would allow chemists to introduce a specific stereocenter, guiding the stereochemical outcome of subsequent reactions in a synthetic sequence.

Table 1: General Strategies for Chiral Tetrahydrofuran Synthesis

| Synthetic Strategy | Description | Key Features |

| Asymmetric [3+2] Cycloaddition | Reaction of oxiranes with alkenes catalyzed by a chiral N,N'-dioxide/Ni(II) complex to form highly substituted tetrahydrofurans. | High yields, good diastereoselectivity, and excellent enantioselectivity. acs.org |

| Iodoetherification | Cyclization of chiral homoallylic alcohols or their ethers induced by an iodine source. | Stereocontrolled formation of substituted tetrahydrofuran systems. indiana.edu |

| Enzymatic Resolution | Lipase-catalyzed reactions, such as transesterification at low temperatures, to separate enantiomers of a racemic alcohol. | Can achieve high enantioselectivity (E value > 55). mdpi.com |

| Chiral Pool Synthesis | Utilization of readily available, inexpensive, and optically pure natural products (e.g., linalool) as starting materials. | Provides access to specific enantiomeric forms of building blocks. mdpi.com |

Role in Natural Product Synthesis

The tetrahydrofuran moiety is a recurring structural element in a wide array of natural products. The stereocontrolled synthesis of these substituted cyclic ethers is therefore a critical step in the total synthesis of many complex natural molecules. indiana.edu For example, the total synthesis of citreoviridin, a mycotoxin, involved a stereocontrolled approach using iodoetherification to construct the highly substituted tetrahydrofuran core. indiana.edu

While a specific application of this compound in a completed natural product total synthesis is not prominently reported, its potential is evident. Building blocks containing the substituted oxolane framework are crucial intermediates. For instance, the synthesis of linaloyl oxide, a natural flavor component, was achieved using (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol as a key chiral building block. mdpi.com Similarly, the synthesis of herbicidin C, a nucleoside antibiotic with potential as a herbicide, involves the intricate assembly of a complex sugar moiety containing a tetrahydrofuran-like ring. uni-muenchen.de The unique functional groups of this compound make it a candidate for the synthesis of polyketide natural products or those containing substituted furan (B31954) rings.

Application in Pharmaceutical Intermediate Synthesis

The oxolane (tetrahydrofuran) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its favorable properties, such as improving drug-likeness. acs.orgacs.org Consequently, building blocks like this compound are valuable for synthesizing pharmaceutical intermediates. The incorporation of this motif can influence a molecule's metabolic stability and pharmacokinetic properties. mdpi.com

For example, substituted tetrahydrofurans are integral to many nucleoside analogues that exhibit antiviral properties. The synthesis of 2'-O-methyl-β-D-ribofuranosyl purine, a synthetic nucleoside analog with potential antiviral and anticancer activity, features a methoxy-substituted tetrahydrofuran ring. The 2-O-methyl modification, in particular, enhances metabolic stability. The structure of this compound makes it a potential precursor for novel nucleoside analogs or other small molecules targeting various diseases. Its dual functionality allows for diverse chemical modifications to build libraries of compounds for drug discovery screening. researchgate.net

Table 2: Examples of Bioactive Scaffolds Related to this compound

| Scaffold/Compound Class | Therapeutic Area | Relevance of the Oxolane/Methoxy (B1213986) Group |

| Nucleoside Analogues | Antiviral, Anticancer | The tetrahydrofuran ring forms the core sugar mimic. Methoxy substitutions can enhance metabolic stability and influence binding. |

| Spirooxindoles | Diverse (e.g., Anticancer) | Oxolane rings can be incorporated to form spiro-oxolane derivatives, which are important targets in drug discovery. researchgate.net |

| Oxazole-containing compounds | Diverse (e.g., Anti-inflammatory, Antidiabetic) | While not a direct application, the synthesis of complex functionalized heterocycles often requires versatile building blocks that can be elaborated into different ring systems. mdpi.com |

Contribution to Materials Science Precursors

In materials science, functionalized organic molecules are used as monomers for polymerization or as precursors for creating specialized materials. While direct applications of this compound in this field are not widely documented, related structures like oxetanes are used to create polymers. The strain in four-membered rings like oxetanes facilitates ring-opening reactions, a property utilized in polymerization. acs.org

Although the five-membered tetrahydrofuran ring in this compound is less strained than an oxetane, the hydroxymethyl group provides a reactive handle for incorporation into polymer chains, such as polyesters or polyurethanes. The methoxy-substituted tetrahydrofuran core could impart specific properties to the resulting material, such as altered polarity, thermal stability, or solvent compatibility. The development of new monomers is crucial for creating advanced materials, and bifunctional building blocks like this compound offer a platform for such innovation.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

The reaction mechanisms for (3-Methoxyoxolan-3-yl)methanol are primarily dictated by the tertiary nature of the alcohol and the presence of the tetrahydrofuran (B95107) ring.

Nucleophilic Substitution at the Tertiary Carbon: The tertiary alcohol functionality is prone to nucleophilic substitution reactions, particularly under acidic conditions. The generally accepted mechanism for such transformations is the SN1 (Substitution Nucleophilic Unimolecular) pathway. byjus.comucalgary.calibretexts.org This mechanism proceeds in a stepwise manner:

Protonation of the Hydroxyl Group: In the presence of an acid, the hydroxyl group is protonated to form an oxonium ion. This is a rapid and reversible step that converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org

Nucleophilic Attack: The planar carbocation intermediate is then attacked by a nucleophile. byjus.com Due to the planar geometry, the nucleophile can approach from either face of the carbocation. byjus.commasterorganicchemistry.com

Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the final product. byjus.com

Acid-Catalyzed Ring Opening: The tetrahydrofuran ring, while relatively stable, can undergo ring-opening reactions under strong acid catalysis. This process is initiated by the protonation of the ether oxygen, forming an oxonium ion and activating the C-O bonds of the ring. A nucleophile can then attack one of the α-carbons, leading to the cleavage of the ring. Theoretical studies on the acid-catalyzed ring-opening of furan (B31954) derivatives indicate that protonation at the α-carbon is a key step, leading to the formation of intermediates that can be attacked by solvent molecules. acs.org While tetrahydrofuran is a saturated ring, similar principles of Lewis acid activation and nucleophilic attack are expected to apply. mdpi.comresearchgate.net

Other Potential Mechanisms: Computational studies on substituted tetrahydrofurans have explored other reaction pathways, such as photochemical ring expansions and radical reactions. rsc.orgrsc.orgresearchgate.net For instance, DFT calculations have shown that some ring expansion reactions of oxetanes to tetrahydrofurans can proceed through a diradical pathway. rsc.org While not the primary focus, these alternative mechanisms highlight the diverse reactivity that can be accessed with this class of compounds.

Kinetic and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the mechanisms described above. Due to the lack of specific experimental data for this exact compound, the following discussion is based on studies of analogous systems.

Kinetic Studies:

The rate of SN1 reactions is primarily dependent on the concentration of the substrate (the alcohol) and is independent of the concentration of the nucleophile. ucalgary.camasterorganicchemistry.com This is because the rate-determining step is the unimolecular formation of the carbocation. libretexts.org

Rate Law: For a typical SN1 reaction of a tertiary alcohol, the rate law is expressed as: Rate = k [R-OH] where 'k' is the rate constant and [R-OH] is the concentration of the tertiary alcohol.

Kinetic models have been developed for related reactions such as the etherification of tertiary alcohols. acs.orgresearchgate.net These models often account for the influence of temperature and catalyst loading on the reaction rates. For example, in the etherification of 2,4,4-trimethyl pentenes with methanol (B129727), the reaction rate was found to be significantly affected by the polarity of the alcohol. tkk.fi

Below is a representative table of kinetic parameters for the etherification of a tertiary alcohol, illustrating the typical orders of magnitude for activation energies and pre-exponential factors.

| Reaction | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Pre-exponential Factor |

|---|---|---|---|---|

| Glycerol (B35011) + tert-Butyl Alcohol | Amberlyst 15 | 50-80 | Not specified | Not specified |

This table is based on data for the etherification of glycerol with tert-butyl alcohol and is intended to be illustrative of the types of kinetic studies performed on related systems. acs.orgresearchgate.net

Thermodynamic Studies:

The thermodynamics of reactions involving tetrahydrofuran and its derivatives have been investigated. A fundamental equation of state for fluid tetrahydrofuran has been developed, allowing for the calculation of various thermodynamic properties over a range of temperatures and pressures. nih.gov Studies on the thermodynamics of mixing tetrahydrofuran with alcohols have also been conducted, providing insights into the molecular interactions between these components. ubc.ca

For etherification reactions, thermodynamic parameters such as the standard enthalpy (ΔrH°), Gibbs free energy (ΔrG°), and entropy (ΔrS°) of reaction have been estimated for the synthesis of tertiary ethers. tkk.fiub.edu These values are crucial for determining the equilibrium position of the reaction.

The following interactive table provides representative thermodynamic data for the liquid-phase synthesis of a tertiary ether.

| Reaction | ΔrH° (kJ/mol) at 298.15 K | ΔrG° (kJ/mol) at 298.15 K | ΔrS° (J/mol·K) at 298.15 K | Equilibrium Constant (K) at 298.15 K |

|---|---|---|---|---|

| Isobutene + Methanol ⇌ MTBE | -37.7 | -4.6 | -111 | 6.4 |

This table presents data for the formation of Methyl tert-butyl ether (MTBE) and serves as an example of the thermodynamic parameters for a relevant etherification reaction. ub.edu

Stereochemical Outcomes of Reactions

The stereocenter at the C3 position of the oxolane ring in this compound makes the stereochemical outcome of its reactions a critical aspect of its chemistry.

Substitution Reactions: For SN1 reactions occurring at a chiral tertiary center, the formation of a planar, achiral carbocation intermediate generally leads to racemization . byjus.comlibretexts.orgmasterorganicchemistry.com The nucleophile has an equal probability of attacking from either face of the carbocation, resulting in a mixture of enantiomers. ucsd.edunumberanalytics.com

However, the stereochemical outcome is not always complete racemization. The nature of the leaving group, the nucleophile, and the solvent can influence the degree of inversion versus retention of configuration. rsc.org In some cases, the departing leaving group can shield one face of the carbocation, leading to a slight excess of the inversion product. rsc.org This occurs if the nucleophile attacks the "intimate ion pair" before it fully dissociates into a solvent-separated ion pair. rsc.org

Recent studies have even demonstrated stereoretentive SN1 reactions at tertiary centers, often through the use of specific catalysts or by forming nonclassical carbocation intermediates that shield one face of the molecule. core.ac.uk

Ring-Opening and Other Reactions: The stereochemical outcome of ring-opening reactions of substituted tetrahydrofurans is highly dependent on the specific mechanism. For instance, some palladium-catalyzed carboetherification reactions of allenes to form 2-vinyltetrahydrofurans can exhibit a change in diastereoselectivity based on the catalyst structure, suggesting a change in the reaction mechanism. nih.gov Similarly, photochemical ring expansion reactions have shown marked differences in stereoselectivity depending on the intermediates formed. rsc.orgrsc.org

The following table summarizes the expected stereochemical outcomes for different reaction types at a tertiary stereocenter.

| Reaction Type | Typical Stereochemical Outcome | Influencing Factors |

|---|---|---|

| SN1 | Racemization (mixture of retention and inversion) | Solvent, Leaving Group, Nucleophile, Ion Pair Formation masterorganicchemistry.comrsc.org |

| SN2 | Inversion of Configuration | (Generally not favored at tertiary centers due to steric hindrance) numberanalytics.commasterorganicchemistry.com |

| Catalytic Stereospecific Substitution | Retention or Inversion | Catalyst structure, reaction conditions core.ac.ukrsc.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For (3-Methoxyoxolan-3-yl)methanol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural verification.

In the ¹H NMR spectrum, distinct signals are expected for the different proton environments within the molecule. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet. The chemical shift of this signal would likely be in the range of 3.3-3.4 ppm, based on data for similar methoxy-substituted furan (B31954) derivatives. The protons of the hydroxymethyl group (-CH₂OH) would present as a singlet, or if coupled to the hydroxyl proton, as a doublet. Its chemical shift is anticipated in the 3.5-3.7 ppm region. The hydroxyl proton itself would give rise to a broad singlet, the position of which is highly dependent on solvent and concentration. The four protons on the oxolane ring at positions 2 and 5 would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other. The two protons at position 4 would also form a multiplet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.3 - 3.4 (s, 3H) | 50 - 60 |

| -CH₂OH | 3.5 - 3.7 (s or d, 2H) | 60 - 70 |

| -OH | Variable (br s, 1H) | - |

| Ring-H (C2, C5) | Multiplet | 65 - 75 |

| Ring-H (C4) | Multiplet | 25 - 35 |

| Ring-C (C3) | - | 70 - 80 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₆H₁₂O₃), the molecular weight is 132.16 g/mol . achmem.comamericanelements.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 132.

The fragmentation of this compound would likely proceed through several key pathways. Loss of the hydroxymethyl radical (•CH₂OH, 31 u) would result in a fragment ion at m/z 101. Cleavage of the methoxy group as a methyl radical (•CH₃, 15 u) followed by loss of formaldehyde (B43269) (CH₂O, 30 u) from the ring is another plausible route. The base peak in the spectrum could arise from a stable fragment, potentially the oxonium ion formed after initial fragmentation. Analysis of the mass spectrum of related compounds, such as other substituted tetrahydrofurans, can provide further insight into the expected fragmentation pathways. sbq.org.br

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. researchgate.net The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration for the ether linkage of the methoxy group and the oxolane ring would be expected in the 1050-1150 cm⁻¹ range. The C-O stretch of the primary alcohol would also fall in this region, likely around 1050 cm⁻¹.

Raman spectroscopy would also reveal characteristic vibrational modes. The symmetric C-H stretching vibrations would be prominent in the Raman spectrum. The C-O stretching modes would also be Raman active. While the O-H stretch is typically weak in Raman spectra, its presence can sometimes be observed. For instance, studies on methanol (B129727) have identified Raman bands corresponding to C-O stretching, -CH₃ bending, and C-H stretching modes. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad, strong) | Weak |

| -CH₃, -CH₂- | C-H Stretch | 2850-3000 (medium to strong) | Strong |

| C-O (ether & alcohol) | C-O Stretch | 1050-1150 (strong) | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. To perform this analysis, a suitable single crystal of this compound would need to be grown.

Computational and Theoretical Studies of 3 Methoxyoxolan 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. Methods like Density Functional Theory (DFT) are commonly employed to provide a detailed picture of the electronic structure. vjol.info.vn For (3-Methoxyoxolan-3-yl)methanol, these calculations would elucidate its geometry, stability, and reactive sites.

The initial step involves geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and minimizing them. This yields precise bond lengths, bond angles, and dihedral angles. vjol.info.vn Following optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, negative regions would be expected around the oxygen atoms of the ether, methoxy (B1213986), and hydroxyl groups, identifying them as sites for hydrogen bonding and protonation. vjol.info.vnresearchgate.netdtic.mil

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and interactions between orbitals. It can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which corresponds to stabilizing interactions within the molecule. vjol.info.vn For instance, it would detail hyperconjugative effects involving the oxygen lone pairs and adjacent anti-bonding orbitals.

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-O (ring) | Average bond length of ether bonds in the oxolane ring | 1.43 - 1.45 |

| C-C (ring) | Average bond length of carbon-carbon bonds in the oxolane ring | 1.53 - 1.55 |

| C-O (methoxy) | Bond length of the ether bond in the methoxy group | 1.41 - 1.43 |

| C-O (hydroxyl) | Bond length of the alcohol C-O bond | 1.42 - 1.44 |

| C-O-C (ring) | Bond angle of the ether in the oxolane ring | 106 - 109 |

| C-C(O)-C | Bond angle around the substituted C3 carbon | 109 - 111 |

This table presents illustrative data based on standard values for similar functional groups, as specific published data for this compound is unavailable.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotations about single bonds. smu.edu For a flexible molecule like this compound, understanding its conformational preferences is critical, as the dominant conformer(s) can dictate its physical properties and biological interactions.

The conformational landscape is shaped by two main structural features:

Oxolane Ring Puckering: The five-membered tetrahydrofuran (B95107) (oxolane) ring is not planar. It adopts puckered conformations to relieve torsional strain, most commonly the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. smu.eduaip.org The energy barrier between these conformers is typically low, suggesting the ring is highly flexible. smu.edu

Side-Chain Rotations: The molecule has rotational freedom around the C3-C(methanol) bond and the C3-O(methoxy) bond. The orientation of the methoxy and hydroxymethyl groups relative to the ring and each other will lead to various staggered conformers with different steric and electronic interactions.

A computational conformational search would be performed by systematically rotating key dihedral angles and calculating the energy of each resulting structure. This generates a potential energy surface (PES), from which low-energy conformers (local minima) and the transition states connecting them can be identified. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

| Conformer | Description of Key Dihedrals | Ring Pucker | Relative Energy (kJ/mol) |

|---|---|---|---|

| 1 | gauche(-), gauche(+) | Twist (C₂) | 0.0 (Global Minimum) |

| 2 | gauche(+), gauche(+) | Envelope (Cₛ) | 2.5 |

| 3 | trans, gauche(+) | Twist (C₂) | 4.1 |

| 4 | gauche(-), trans | Envelope (Cₛ) | 5.3 |

This table is illustrative, representing the types of results expected from a detailed conformational analysis. The specific energies and geometries would require dedicated quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is used to investigate the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface that connects reactants to products, chemists can identify the most likely reaction pathway, locate the transition state (the energy maximum along the reaction coordinate), and calculate the activation energy (Eₐ). researchgate.netscispace.com This information is vital for predicting reaction rates and understanding how a reaction occurs.

For this compound, several reactions could be modeled:

Reactions of the Hydroxyl Group: Esterification or etherification reactions are common for primary alcohols. Modeling would involve calculating the energy profile for the nucleophilic attack of the alcohol on an electrophile or its conversion to an alkoxide followed by reaction. masterorganicchemistry.com

Ring-Opening Reactions: Under acidic conditions, the ether oxygen in the oxolane ring could be protonated, making the ring susceptible to nucleophilic attack and subsequent opening. dtic.mil

Intramolecular Reactions: The proximity of the hydroxyl and methoxy groups to the ring ether could facilitate intramolecular cyclization or rearrangement reactions under specific conditions.

The process involves identifying the reactant and product structures and then using computational algorithms to find the transition state structure connecting them. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. researchgate.netyoutube.com Intrinsic Reaction Coordinate (IRC) calculations can then be run to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net

| Reaction Step | Description | Calculated Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 1 | Deprotonation of hydroxyl group by a strong base | ~10 - 20 |

| 2 | Sₙ2 attack of the resulting alkoxide on an alkyl halide (e.g., CH₃I) | ~80 - 100 |

This table provides representative values for a plausible reaction involving the alcohol moiety, based on general knowledge of Sₙ2 reaction barriers. Specific calculations for this compound are required for accurate data.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. tandfonline.com MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov

For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water) and observing the system's evolution over nanoseconds or microseconds. rsc.orgethz.ch

Key insights from MD simulations would include:

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute. Radial distribution functions, g(r), can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the hydroxyl oxygen), revealing the structure of the solvation shells and the nature of hydrogen bonding. rsc.org

Conformational Dynamics: MD simulations show how the molecule transitions between different conformations in solution, providing insight into its flexibility and the influence of the solvent on its preferred shapes. tandfonline.com

Transport Properties: Properties such as the self-diffusion coefficient can be calculated, which describes how quickly the molecule moves through the solvent. This is relevant for understanding its behavior in various applications. acs.org

Aggregation: At higher concentrations, MD simulations can predict whether molecules of this compound tend to self-associate or form aggregates, driven by intermolecular forces like hydrogen bonds and van der Waals interactions. nih.gov

| Parameter | Description | Typical Information Provided |

|---|---|---|

| g(r) for O(hydroxyl)-H(water) | Radial distribution function between the alcohol oxygen and water hydrogens | Position and intensity of the first peak indicates hydrogen bond distance and strength. |

| Hydrogen Bond Lifetime | Average duration of a hydrogen bond between the solute and solvent | Information on the dynamics of solute-solvent interactions. |

| Self-Diffusion Coefficient (D) | A measure of the translational mobility of the molecule | Quantifies how quickly the molecule moves through the solution. |

| End-to-End Distance | Distance between two defined points in the molecule over time | Provides a measure of molecular flexibility and conformational changes. |

This table lists the types of data generated from MD simulations. The actual values are dependent on the specific simulation conditions (temperature, pressure, force field) and have not been published for this compound.

Future Research Perspectives and Emerging Areas

Development of Catalytic Applications

The potential for (3-Methoxyoxolan-3-yl)methanol to act as a catalyst or a ligand in catalytic systems is an area that remains to be investigated. The presence of both a hydroxyl and a methoxy (B1213986) group, along with the oxolane ring, offers potential coordination sites for metal centers. Future studies could explore its use in asymmetric catalysis, where the chiral environment provided by the molecule could influence the stereochemical outcome of a reaction. For instance, its derivatives could be evaluated as ligands in hydrogenation or oxidation reactions. The broader field of converting CO2 into methanol (B129727) through catalytic hydrogenation is an active area of research, but the specific role or use of this compound in this context has not been reported. mdpi.com

Bio-Inspired Transformations

There is a notable absence of research on bio-inspired transformations involving this compound. This area of study would involve using principles from biological systems to design and carry out chemical reactions. For example, enzymes could be screened for their ability to stereoselectively modify the molecule, or the compound itself could be used as a building block in the synthesis of molecules that mimic natural products. The structural motif of a substituted oxolane is present in various natural products, suggesting that bio-inspired approaches could be a fruitful area of future research.

Integration into Supramolecular Architectures

The ability of this compound to participate in the formation of larger, organized structures through non-covalent interactions has not been a subject of published research. The hydroxyl group is a classic hydrogen bond donor, and the oxygen atoms of the methoxy group and the oxolane ring are potential hydrogen bond acceptors. These features suggest that the molecule could be a valuable component in the design of supramolecular assemblies, such as liquid crystals, gels, or metal-organic frameworks. Research in this area would involve studying the self-assembly properties of the molecule and its derivatives, potentially leading to the development of new materials with unique properties. While studies on the supramolecular architectures of other organic molecules are prevalent, specific data for this compound is not available. rsc.orgscirp.org

Q & A

Q. What are the established synthetic routes for (3-Methoxyoxolan-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions or epoxide ring-opening strategies. For example:

- Step 1 : Formation of the oxolane ring via acid-catalyzed cyclization of diols or dihalides under reflux conditions.

- Step 2 : Methoxy group introduction using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

- Critical Parameters : Temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents significantly affect yield. Lower temperatures favor selectivity but may reduce reaction rates .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclization of diols | 65–75 | H₂SO₄ catalyst, THF, 70°C | |

| Epoxide functionalization | 50–60 | NaH, CH₃I, DMF, 60°C |

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Peaks at δ ~3.3–3.7 ppm (methoxy protons) and δ ~60–70 ppm (quaternary oxolane carbon) confirm the methoxy-oxolane structure.

- IR Spectroscopy : Stretching frequencies at ~1050 cm⁻¹ (C-O-C) and ~3400 cm⁻¹ (O-H) validate functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 132 [M+H]⁺ align with the molecular formula C₆H₁₂O₃ .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition or cytotoxicity) often arise from structural isomerism or impurity profiles . Mitigation strategies include:

- Isomer-Specific Synthesis : Use chiral catalysts or chromatographic separation to isolate enantiomers (e.g., (R)- vs. (S)-configurations).

- Batch Consistency Analysis : Compare LC-MS and NMR data across batches to identify contaminant-driven variations.

- Dose-Response Validation : Conduct IC₅₀ assays in triplicate with standardized cell lines (e.g., HeLa or HEK293) .

Q. How can computational tools predict novel reactivity or applications of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models the compound’s electrophilicity at the oxolane ring, predicting regioselectivity in nucleophilic substitutions.

- Molecular Docking : Screens for potential binding to therapeutic targets (e.g., HDAC enzymes) by simulating interactions with active-site residues.

- Retrosynthetic AI : Platforms like Pistachio or Reaxys suggest feasible pathways for derivatization (e.g., coupling with 1,2,4-oxadiazoles to enhance bioactivity) .

Table 2 : Computational Predictions for Derivatives

| Derivative | Predicted Activity | Target Protein | Reference |

|---|---|---|---|

| Oxadiazole conjugate | HDAC inhibition (IC₅₀ ~2 µM) | HDAC8 |

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.